molecular formula C14H14BrNO B1264876 2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide

2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide

Cat. No.: B1264876
M. Wt: 292.17 g/mol
InChI Key: XHASPPORDLWRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide is a member of naphthalenes.

Scientific Research Applications

Synthesis and Drug Discovery

A key application of compounds related to 2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide is in the field of drug discovery, particularly in the synthesis of molecules with potential anticancer properties. For instance, derivatives synthesized through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions have demonstrated significant cytotoxic activities against various cancer cell lines, including CNS, melanoma, and breast cancer panels. The structural compatibility of these molecules for medicinal chemistry applications is supported by HMBC and APT NMR techniques, underscoring their potential as leads in anticancer drug discovery (Gautam Kumar Dhuda et al., 2021).

Anti-Parkinson's Activity

Another research direction involves the synthesis of novel acetamide derivatives with naphthalene moieties to explore their therapeutic potential against neurodegenerative diseases like Parkinson's. Studies involving the synthesis of such derivatives followed by in vitro and in vivo evaluations have shown promising free radical scavenging activities and protective effects against 6-Hydroxydopamine (6-OHDA) induced Parkinsonism in rat models. This suggests a potential for these compounds in the development of new treatments for Parkinson's disease (S. Gomathy et al., 2012).

Molecular Property Studies for Anti-HIV Drugs

Compounds structurally related to this compound have been analyzed using density functional theory (DFT) to understand their local molecular properties, especially in the context of anti-HIV drug development. Studies focusing on the reactivity of acetamide derivatives reveal insights into their interactions with biological molecules like tyrosine, highlighting their potential efficacy as anti-HIV agents (M. Oftadeh et al., 2013).

Photoreactivity Studies

Research on the photochemistry of bromonaphthols, which are structurally related to this compound, provides insights into their reactivity under light. These studies involve examining the photoreactivity of such compounds in various solvents and conditions, contributing to a better understanding of their potential applications in photochemical synthesis and drug development (L. Pretali et al., 2009).

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

2-bromo-N-(2-naphthalen-2-ylethyl)acetamide

InChI

InChI=1S/C14H14BrNO/c15-10-14(17)16-8-7-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9H,7-8,10H2,(H,16,17)

InChI Key

XHASPPORDLWRPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCNC(=O)CBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.